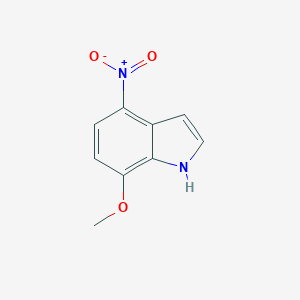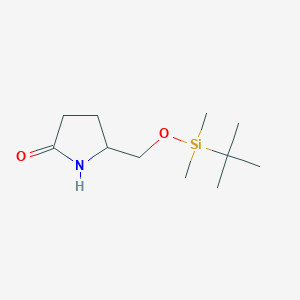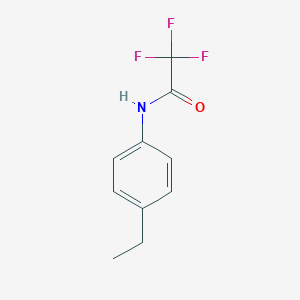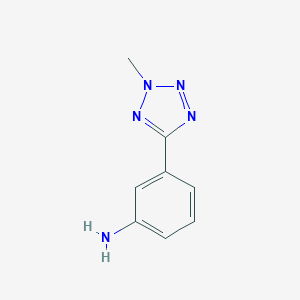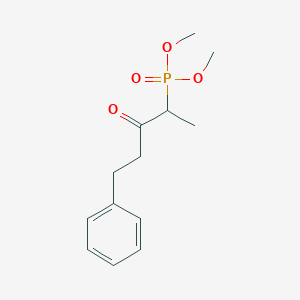
4-Dimethoxyphosphoryl-1-phenylpentan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Typically, the description of a compound includes its IUPAC name, molecular formula, molecular weight, and structural formula.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis
This involves analyzing the spatial arrangement of atoms in the compound and the chemical bonds that hold the atoms together. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, the products formed, and the reaction mechanism.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, refractive index, and various spectroscopic properties. It also involves studying how the compound behaves under different conditions and in the presence of other chemicals.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Dimephosphone Analogs : Researchers Buzykin et al. (2012) focused on the synthesis and structure of dimephosphone aryl- and acylhydrazones. They explored the crystalline structures, identifying the exclusive presence of the E-isomer, and the impact of substituents and solvents on the hydrazones' structures in solution. Their work highlights the complexity of dimephosphone aroylhydrazones in acid solutions, presenting various possible forms, including isomers, conformers, and a cyclic tautomer (Buzykin et al., 2012).
Antimycobacterial Activity : Buzykin et al. (2013) synthesized nicotinoyl- and isonicotinoylhydrazones of dimephosphone, revealing the presence of a single spatial form of the EC=N isomer in crystals. The dimephosphone pyridinoylhydrazones exhibited high antimycobacterial activity and low toxicity, existing as a mixture of amide conformers of a single EC=N isomer in various solvents. Their findings contribute valuable insights into the potential medical applications of dimephosphone derivatives (Buzykin et al., 2013).
Chemical Properties and Reactions
Organophosphorus Compounds : Zhang et al. (2010) highlighted the synthesis of 1-phenylpentane-1, 4-diones and (E)-5-hydroxy-5-phenylpent-3-en-2-ones through an organophosphine-catalyzed addition reaction. Their approach is characterized by high selectivity and mild reaction conditions, marking a significant advancement in the synthesis of these compounds (Zhang et al., 2010).
Conformational Analysis and Intramolecular Hydrogen Bonding : The study conducted by Afzali et al. (2014) delved into the molecular structure, conformational stabilities, and intramolecular hydrogen bonding of 4,4-dimethyl-1-phenylpentane-1,3-dione. They utilized various computational methods and experimental results to examine different cis-enol forms, revealing insights into the molecule's stability and hydrogen bond strength. This research adds depth to our understanding of the chemical behavior and properties of similar compounds (Afzali et al., 2014).
Biological Activities
Antifungal Activities : Jiao et al. (2012) explored the crystal structures and antifungal activities of anti-2,4-bis(X-phenyl)pentane-2,4-diols. Their work extends the understanding of the biological activity of the 1,3-diol moiety, providing valuable data on the fungicidal properties of these compounds against several fungal species. The findings present a potential pathway for the development of new antifungal agents (Jiao et al., 2012).
Safety And Hazards
This involves understanding the toxicological properties of the compound, its safety handling procedures, and its environmental impact.
Direcciones Futuras
This involves predicting or proposing future studies that could be done with the compound. This could be based on the current findings and the existing gaps in the knowledge about the compound.
Please consult with a chemistry professional or a reliable source for detailed and accurate information.
Propiedades
IUPAC Name |
4-dimethoxyphosphoryl-1-phenylpentan-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19O4P/c1-11(18(15,16-2)17-3)13(14)10-9-12-7-5-4-6-8-12/h4-8,11H,9-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQJHWWXQQRDEM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)CCC1=CC=CC=C1)P(=O)(OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19O4P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl (3-oxo-5-phenylpentan-2-YL)phosphonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

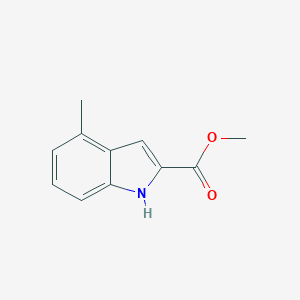
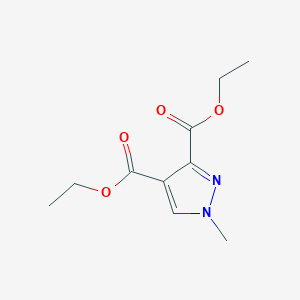
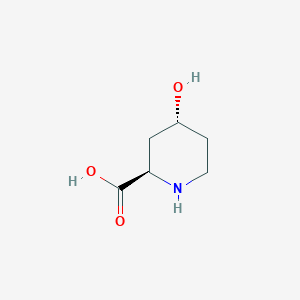
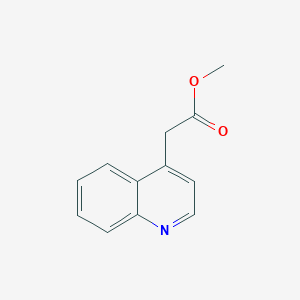
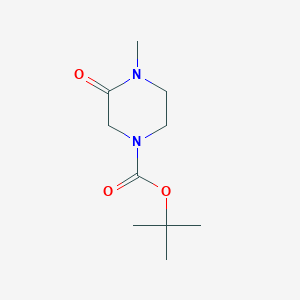
![(1S,3R,4S,7S,8S)-4-Hydroxy-8-{2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl}-3,7-dimethyl-1,2,3,4,7,8-hexahydronaphthalen-1-yl 2,2-dimethylbutanoate](/img/structure/B182106.png)



